N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide
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Description
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as p21-activated kinase 4 (PAK4) inhibitors . All compounds showed significant inhibitory activity against PAK4 .Molecular Structure Analysis
The molecular structure of “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide” includes a benzene ring attached to a carboxamido substituent . The average weight of the molecule is 227.2618 and the monoisotopic weight is 227.105862053 . The chemical formula of the compound is C13H13N3O .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research by Patel (2020) focuses on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, notably those related to Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These compounds exhibit significant antimicrobial activity against human pathogenic bacteria. This study highlights the importance of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).
Structure-Activity Relationships of Pyrazole Derivatives
Lan et al. (1999) investigated the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This study provides insights into the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, which includes a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent on the pyrazole ring. Such information is crucial for designing compounds targeting cannabinoid receptors (Lan et al., 1999).
PET Imaging of Microglia
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used as a noninvasive tool for imaging of reactive microglia and disease-associated microglia. This compound, closely related structurally to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide, demonstrates the potential of furan-containing compounds in neuroinflammation research and therapy (Horti et al., 2019).
Antimicrobial and Anticancer Activities
Zaki, Al-Gendey, and Abdelhamid (2018) explored the synthesis, antimicrobial, and anticancer activities of several heterocyclic compounds starting from chalcones, including those related to furan-2-carboxamide structures. This study exemplifies the broad spectrum of biological activities that furan-containing compounds can exhibit, making them valuable in pharmaceutical development (Zaki, Al-Gendey, & Abdelhamid, 2018).
Synthesis and SAR of Urotensin-II Receptor Antagonists
Lim et al. (2019) reported on the synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potential urotensin-II receptor antagonists. This study showcases the application of furan-containing compounds in the search for new treatments targeting cardiovascular diseases (Lim et al., 2019).
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-16(14-2-1-9-22-14)17-12-5-7-20(8-6-12)15-10-13(18-19-15)11-3-4-11/h1-2,9-12H,3-8H2,(H,17,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSSDARJLNGYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)furan-2-carboxamide |
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